molecular formula C5H5N5O B023775 Isoguanine CAS No. 3373-53-3

Isoguanine

Cat. No. B023775
CAS RN: 3373-53-3
M. Wt: 151.13 g/mol
InChI Key: DRAVOWXCEBXPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoguanine, also known as 2-oxoadenine or 2-hydroxyadenine, is a fascinating nucleobase with unique properties and has been the subject of various scientific studies. Unlike its canonical counterpart guanine, isoguanine exhibits distinctive tautomeric properties, influenced significantly by its environment, including the gas phase, pure solvents, and the DNA microenvironment. This nucleobase is intriguing due to its ability to modulate tautomerism based on environmental conditions, which has implications for understanding spontaneous mutations and designing new nucleobases with multiple recognition properties (Blas, Luque, & Orozco, 2004).

Synthesis Analysis

The synthesis of isoguanine and its derivatives, including N-aminoguanines and 2-ureaguanines, involves various chemical strategies. For example, the synthesis of N-aminoguanines starts with deoxyguanosine or O6-methylguanine, utilizing reagents like hydroxylamine-O-sulfonic acid or 2,4-dinitrophenoxyamine to achieve the desired N-amination. These methods highlight the versatility and the range of modifications possible on the isoguanine scaffold, contributing to its diverse physicochemical characteristics (Kohda et al., 1989).

Molecular Structure Analysis

Isoguanine's molecular structure is critical to its unique functionality, especially in the formation of noncanonical nucleobase pairings and higher-order DNA structures. For instance, its incorporation into parallel-stranded DNA duplexes incorporating isoguanine:cytosine and isocytosine:guanine base pairs showcases its potential in inducing stable parallel-stranded DNA structures. This has been elucidated through detailed structural studies, including NMR refinement, revealing distinct structural characteristics from those of B-DNA (Yang et al., 1998).

Chemical Reactions and Properties

Isoguanine's reactivity and tautomerism have been studied extensively, revealing insights into its chemical behavior. For instance, its substituent reactivity and tautomeric forms can be influenced by various chemical modifications, such as benzoylation or tosylation, leading to the formation of derivatives that exhibit different chemical properties. These studies are instrumental in understanding the chemical behavior of isoguanine and its potential applications in nucleic acid chemistry (Seela, Wei, & Kazimierczuk, 1995).

Physical Properties Analysis

The physical properties of isoguanine, including its crystal structure and interaction energies, offer insights into its stability and interaction with other molecules. For example, the crystal structure of isoguaninium chloride reveals the formation of molecular tapes characterized by specific electrostatic interactions, highlighting the detailed structural and electrostatic considerations important for understanding isoguanine's physical behavior (Budniak & Dominiak, 2018).

Chemical Properties Analysis

Isoguanine's chemical properties, especially its photodynamics and reaction mechanisms, are critical for its biological relevance and potential prebiotic significance. Studies on its photodynamics reveal that isoguanine exhibits tautomer-specific photostability, which is influenced by its molecular environment. This understanding is crucial for assessing isoguanine's role in prebiotic chemistry and its selection against other nucleobases in evolutionary processes (Gate et al., 2019).

Scientific Research Applications

  • Parallel-Stranded DNA Duplex Structure : Isoguanine is a potent inducer of parallel-stranded DNA duplex structure, potentially useful in designing intercalator-conjugated oligonucleotides for antisense applications (Yang et al., 1998).

  • Tautomeric Properties : The tautomeric properties of Isoguanine can be modulated by the environment, impacting the understanding of spontaneous mutations and designing new nucleobases with multiple recognition properties (Blas et al., 2004).

  • Regulation of Strand Association : Isoguanine complexes, such as the isoG quintet and tetrad, play a crucial role in regulating strand association and entropy-governed self-pairing in high-order systems (Gu & Leszczynski, 2003).

  • Formation of Nanostructures : Isoguanine can form higher-order self-pairing ionophore structures and ball-shaped octamers, suggesting a possibility for self-assembled isoG nanostructures (Gu, Wang, & Leszczynski, 2007).

  • DNA Functionalization : The isoguanine-isocytosine base pair is more stable than the canonical adenine-thymine or guanine-cytosine pairs, making it a potential target for DNA functionalization (Kondhare, Leonard, & Seela, 2023).

  • Detection of Hepatitis C Virus : Isoguanine was used in a quantitative PCR assay to detect hepatitis C virus subtypes across different regions of the virus (Abraham et al., 2007).

  • Chemotherapy of Infections Diseases : Isocytosines, formal analogues of isoguanines, are substrates for target enzymes for chemotherapy of infections diseases (Goutam et al., 1989).

  • Higher Order DNA Structures : Isoguanine-containing strands form both pentaplexes and quadruplexes depending on the annealing cation, forming different higher order DNA structures (Pierce et al., 2009).

  • Enzyme Catalysis : Isoguanine deaminase from Escherichia coli catalyzes the deamination of isoguanine to xanthine, which is mutagenic to the cell (Hitchcock et al., 2011).

  • Biological Functions in Humans : Isoguanosine (2-hydroxyadenine) is found in human urine and cerebrospinal fluid, suggesting it may have biological functions (Weimann et al., 2019).

  • Acetylcholinesterase Activity : Saikachinoside A, a novel isoguanine glucoside, accelerated acetylcholinesterase activity (Kajimoto et al., 2010).

  • Formation from Adenine : Isoguanine formation from adenine involves OH radical attacks and water-mediated hydrogen transfer (Cheng et al., 2012).

  • Medical Analysis : Isoguanine and 8-oxoadenine can be identified in body fluids during medical analysis using 1H and 13C NMR spectra in water solutions (Dybiec & Gryff-Keller, 2006).

  • Photostability in DNA and RNA : Isoguanine's lower photostability compared to canonical nucleobases may have been one reason why it was not incorporated into DNA and RNA (Gate et al., 2019).

  • Crystal Structure Studies : Isoguaninium chloride's crystal structure shows molecular tapes formed by dimers of isoguaninium cations interacting with chloride anions (Budniak & Dominiak, 2018).

properties

IUPAC Name

6-amino-1,7-dihydropurin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVOWXCEBXPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187406
Record name Isoguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0625 mg/mL
Record name 2-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoguanine

CAS RN

149297-79-0, 3373-53-3
Record name 6-Amino-3,9-dihydro-2H-purin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149297-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3373-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3373-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoguanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 360 °C
Record name 2-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoguanine
Reactant of Route 2
Reactant of Route 2
Isoguanine
Reactant of Route 3
Isoguanine
Reactant of Route 4
Reactant of Route 4
Isoguanine
Reactant of Route 5
Isoguanine
Reactant of Route 6
Reactant of Route 6
Isoguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.